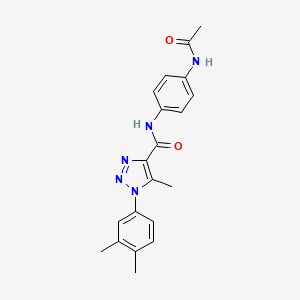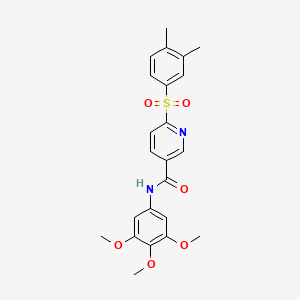![molecular formula C10H12O3S B2603060 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid CAS No. 123392-37-0](/img/structure/B2603060.png)
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid consists of a propanoic acid moiety attached to a 4-methoxyphenyl group via a sulfur atom . The InChI code for this compound is 1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Potential Antileukotrienic Agents
Jampílek et al. (2004) synthesized compounds closely related to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as potential antileukotrienic drugs, highlighting their applications in medical research, particularly for conditions like asthma and allergies. Special catalytic conditions were utilized for the synthesis, and the compounds showed some level of antiplatelet activity, indicating their potential in preventing blood clots (Jampílek et al., 2004).
Catalysis and Organic Synthesis
Tayebi et al. (2011) employed a sulfuric acid derivative as a recyclable catalyst for condensation reactions, showcasing the use of sulfur-containing compounds in facilitating chemical transformations. This research demonstrates the utility of such compounds in synthetic chemistry, offering an environmentally friendly option for catalysis (Tayebi et al., 2011).
Proton Exchange Membranes for Fuel Cells
Research by Kim et al. (2008) on sulfonated poly(arylene ether sulfone) copolymers, which include sulfanyl and methoxyphenyl groups, revealed their potential as materials for proton exchange membranes in fuel cells. These materials exhibited good proton conductivity and thermal stability, essential properties for efficient fuel cell operation (Kim et al., 2008).
Corrosion Inhibition
Bouklah et al. (2006) explored the use of a compound structurally related to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted the compound's excellent inhibitory performance, which could be attributed to its adsorption on the metal surface, presenting a practical application in industrial corrosion protection (Bouklah et al., 2006).
Chemiluminescence and Analytical Applications
The study by Watanabe et al. (2010) on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes opens up potential applications in analytical chemistry, particularly in sensitive detection methods. These compounds, which include sulfanyl groups, exhibit unique light-emitting properties under specific conditions, useful in bioanalytical assays and chemical sensors (Watanabe et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRFOXHSDWDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)
![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)
![1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2602996.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2602998.png)
![4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)
![4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide](/img/structure/B2603000.png)